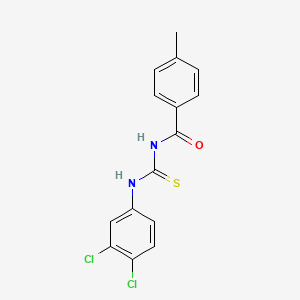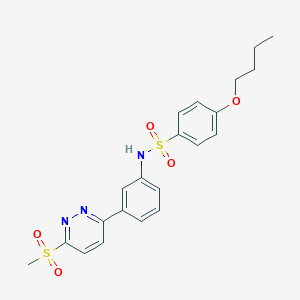
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as GSK2334470 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide' involves the reaction of 4-butoxybenzenesulfonyl chloride with 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline in the presence of a base to form the desired product.
Starting Materials
4-butoxybenzenesulfonyl chloride, 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Slowly add 4-butoxybenzenesulfonyl chloride to the reaction mixture while stirring continuously., Step 4: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 5: After completion of the reaction, filter the precipitated product and wash it with a suitable solvent (e.g. ethanol)., Step 6: Dry the product under vacuum to obtain the desired compound '4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide'.
Mechanism Of Action
The mechanism of action of 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves the inhibition of PKB or Akt. This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent downstream signaling. Inhibition of PKB leads to the activation of the pro-apoptotic protein Bad and the inhibition of the anti-apoptotic protein Bcl-2, ultimately inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has a selective inhibitory effect on PKB, with minimal effects on other kinases. This compound has also been shown to induce apoptosis in cancer cells, while sparing normal cells. In addition, this compound has been shown to inhibit the growth of tumor xenografts in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide in lab experiments is its selective inhibitory effect on PKB, which allows for the study of the specific role of PKB in cellular processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
Future research on 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide could focus on the development of more potent and selective inhibitors of PKB. In addition, studies could investigate the potential use of this compound in combination with other anticancer agents for synergistic effects. Furthermore, research could explore the potential use of this compound in other diseases where PKB plays a role, such as diabetes and cardiovascular disease.
Scientific Research Applications
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the protein kinase B (PKB) or Akt, which plays a crucial role in cell survival and proliferation. Inhibition of PKB has been shown to induce apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
properties
IUPAC Name |
4-butoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-4-14-29-18-8-10-19(11-9-18)31(27,28)24-17-7-5-6-16(15-17)20-12-13-21(23-22-20)30(2,25)26/h5-13,15,24H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYVLCDRFHZDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

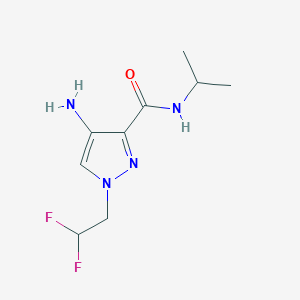
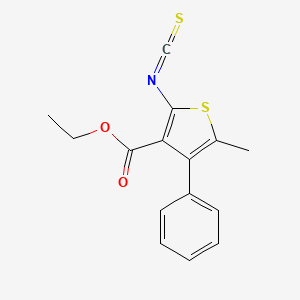
![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)
![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2911593.png)
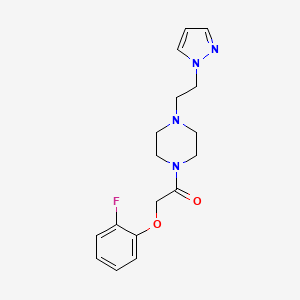
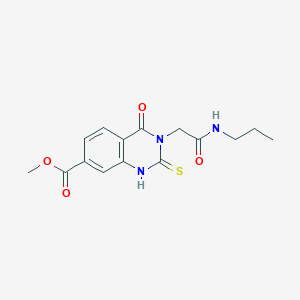
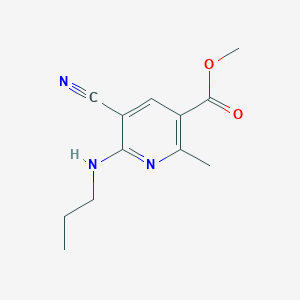
![(1R,2R,3R,4S)-3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2911600.png)
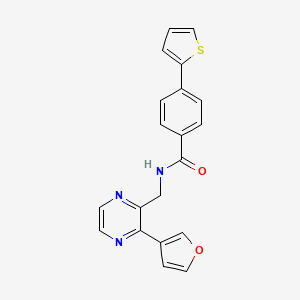
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)
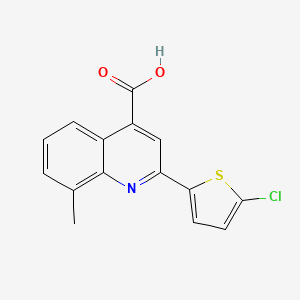
![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
